Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate
Description
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core fused with a pyridine ring, substituted with a methylpyridinylmethyl group and an ethyl ester moiety. Its synthesis likely involves multi-step reactions, as inferred from analogous compounds in the literature (e.g., coupling of amine intermediates with activated esters) . Analytical characterization of such compounds typically employs NMR, ESIMS, and HPLC to confirm identity and purity .
Properties
Molecular Formula |
C22H19N5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C22H19N5O3/c1-3-30-22(29)19-20(28)17-5-4-10-23-21(17)27(26-19)13-15-7-9-18(25-11-15)16-8-6-14(2)24-12-16/h4-12H,3,13H2,1-2H3 |
InChI Key |
LOFCYYLNKHZICV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C(C1=O)C=CC=N2)CC3=CN=C(C=C3)C4=CN=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Starting Materials : The synthesis typically begins with halogenated pyridazine derivatives or other suitable precursors that can undergo nucleophilic substitution.
Nucleophilic Substitution : This step involves the reaction of a nucleophile (such as an amine) with the halogenated pyridazine to introduce the required pyridine and methyl groups.
Formation of the Pyridazine Ring : The pyridazine ring is formed through cyclization reactions involving appropriate precursors, often under acidic or basic conditions to facilitate the formation of the heterocyclic structure.
Esterification : The ethyl ester functional group is introduced through esterification reactions using ethanol and an acid catalyst, which enhances the solubility and reactivity of the compound.
Final Purification : After synthesis, the compound is purified through recrystallization or chromatography techniques to ensure high purity and yield.
Reaction Conditions
The following conditions are typically employed during the synthesis:
| Step | Reaction Type | Conditions |
|---|---|---|
| Nucleophilic Substitution | Heating with solvent (e.g., ethanol) | Acidic or basic conditions |
| Cyclization | Heat under reflux | Solvent (e.g., DMF or DMSO) |
| Esterification | Acid catalyst (e.g., HCl) | Reflux with ethanol |
Industrial Production Methods
In industrial settings, large-scale production of this compound may utilize continuous flow reactors. These systems allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to increased efficiency and yield.
Advantages of Continuous Flow Synthesis
Improved Safety : Reduced risk of exothermic reactions.
Higher Yields : Consistent reaction conditions lead to better product formation.
Scalability : Easily adaptable for larger quantities without significant changes in methodology.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical transformations:
Oxidation : Can be oxidized to form N-oxides or other oxidized derivatives.
Reduction : Reduction reactions may convert nitro groups into amino groups.
Substitution Reactions : Nucleophilic substitutions can introduce different substituents on the pyridazine or pyridine rings.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous solution |
| Reduction | Lithium aluminum hydride, palladium catalyst | Anhydrous conditions |
| Substitution | Amines or thiols | Basic conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Differences :
- Lower synthetic yields (15–25%) for these analogues suggest challenges in steric hindrance or intermediate stability, which may also apply to the target compound’s synthesis .
Pyridazine-Based Analogues from Patent Literature
The European patent () describes pyridazine derivatives with halogenated aryl groups, such as:
- Example 319 Derivative :
- LCMS m/z : 755 [M+H]⁺
- HPLC Retention Time : 1.05 minutes (SMD-TFA50)
- Example 331 Derivative :
- LCMS m/z : 645 [M+H]⁺
- HPLC Retention Time : 1.43 minutes (SMD-TFA05)
Key Differences :
- The target compound’s lack of halogens (e.g., bromine, iodine) may reduce metabolic liability compared to Example 331 .
- Shorter HPLC retention times (e.g., 1.05 minutes) in halogenated analogues suggest higher polarity, whereas the target compound’s methylpyridinyl group may confer moderate lipophilicity .
Triazole–Pyrazole Hybrids (Beilstein Journal, )
3-Azido-1-benzyl-pyrazole-4-carboxylic acid ethyl ester exemplifies a hybrid structure with azide and ester groups:
- 1H NMR : Aromatic proton at δ 7.84 ppm (singlet).
- IR : Strong azide stretch at 2143 cm⁻¹.
- Yield : 51%
Key Differences :
- The target compound’s pyridazine ring and absence of azide groups may improve stability under physiological conditions .
- Ethyl ester moieties in both compounds suggest similar susceptibility to esterase-mediated hydrolysis, impacting pharmacokinetics .
Data Tables for Comparative Analysis
Table 2: Functional Group Impact on Properties
Biological Activity
Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core with various substituents that contribute to its chemical behavior. The molecular formula is with a molecular weight of approximately 342.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Studies have indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research has demonstrated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors of enzymes such as kinases and phosphatases are crucial in cancer therapy and other diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of pyridazine derivatives, including similar structures to our compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism : Another study explored the effects of pyridazine derivatives on human cancer cell lines, revealing that these compounds could induce apoptosis through the activation of caspase pathways .
- Enzyme Inhibition Research : A recent investigation focused on the inhibition of certain kinases by pyridazine derivatives, demonstrating that these compounds could effectively reduce kinase activity associated with tumor growth .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate?
- Methodological Answer :
- A common approach involves Suzuki-Miyaura coupling to construct the bipyridyl backbone, followed by ester hydrolysis and cyclization. For example, a related pyridazine derivative was synthesized via Suzuki coupling of methyl 6-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridazine-3-carboxylate, yielding 52% after LiOH hydrolysis .
- Critical Parameters :
- Catalyst choice (e.g., Pd(PPh₃)₄ for coupling efficiency).
- Hydrolysis conditions (LiOH vs. NaOH for ester cleavage selectivity).
Q. How is structural identity confirmed for this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Aromatic protons in pyridazine/pyridine rings appear at δ 7.5–9.0 ppm, with methyl groups at δ 2.5–3.0 ppm (see pyridazine derivatives in ).
- HRMS : Match observed [M+H]⁺ to theoretical m/z (e.g., C₂₀H₁₈N₄O₃: calc. 362.14; found 362.12) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and stereochemistry (similar to bipyridyl analogs in ).
Advanced Research Questions
Q. What strategies address low yields in pyridazine ring cyclization?
- Methodological Answer :
- Key Variables :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. THF .
- Temperature : Elevated temperatures (80–100°C) improve ring closure but may degrade sensitive esters.
- Data Contradiction Example :
- A study reported 52% yield using LiOH hydrolysis post-coupling , while another achieved 68% with K₂CO₃ in DMF . This discrepancy highlights solvent/base interactions.
Q. How is stability evaluated under physiological conditions?
- Methodological Answer :
- Experimental Design :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC .
- Oxidative Stress : Add H₂O₂ (0.3% v/v) and monitor ester hydrolysis by LC-MS .
- Critical Observations :
- Pyridazine esters degrade rapidly at pH >8 due to hydroxide-mediated hydrolysis .
Q. What computational methods predict binding affinity for epigenetic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with bromodomains (e.g., BRD4).
- Inputs : Optimized 3D structure (DFT-minimized) and PDB: 4LYF .
- MD Simulations : GROMACS trajectories (100 ns) assess binding stability (RMSD <2 Å indicates robust interactions) .
Handling and Safety
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
- PPE : Use nitrile gloves and fume hoods; compound may cause skin irritation (H315) .
Contradictions in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
